molecular formula C6H7BClNO2 B2982104 3-Chloro-2-methylpyridine-4-boronic acid CAS No. 2096338-94-0

3-Chloro-2-methylpyridine-4-boronic acid

Cat. No. B2982104
CAS RN: 2096338-94-0
M. Wt: 171.39
InChI Key: CQVFRLDBSXKHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-methylpyridine-4-boronic acid” is a boronic acid derivative that has been gaining attention in scientific research due to its versatile properties and potential applications in various fields of research and industry .


Molecular Structure Analysis

The molecular formula of “3-Chloro-2-methylpyridine-4-boronic acid” is C6H7BClNO2 . The molecular weight is 187.39 g/mol . The InChI key is YQNAXOGPSUVHNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Chloro-2-methylpyridine-4-boronic acid” is a solid compound . Its melting point is 140°C . The SMILES string representation of its structure is COC1=NC=CC(B(O)O)=C1Cl .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

3-Chloro-2-methylpyridine-4-boronic acid: is utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives play a crucial role in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The enhanced Lewis acidity of borinic acids compared to boronic acids makes them particularly valuable in these fields.

Drug Synthesis and Development

This compound is significant in drug development, where it undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation. Its unique structure is particularly important in oncology research and materials science applications .

Catalytic Protodeboronation

3-Chloro-2-methylpyridine-4-boronic acid: can be used in the catalytic protodeboronation of pinacol boronic esters. This process is important for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .

Preparation of Dihydro-Phenylquinazlinone Derivatives

It serves as a reagent in the preparation of dihydro-phenylquinazlinone derivatives, which are inhibitors of encephalitic alphaviruses and useful in the treatment of viral infections .

Safety and Hazards

“3-Chloro-2-methylpyridine-4-boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, and eye/face protection .

Future Directions

Boronic acids, including “3-Chloro-2-methylpyridine-4-boronic acid”, have potential applications in various fields of research and industry . They have been used in the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . The interest in these compounds is growing, especially after the discovery of the drug bortezomib . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Mechanism of Action

properties

IUPAC Name

(3-chloro-2-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFRLDBSXKHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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